molecular formula C20H32O3 B1236467 11R,12S-EpETrE CAS No. 87173-81-7

11R,12S-EpETrE

Cat. No. B1236467
CAS RN: 87173-81-7
M. Wt: 320.5 g/mol
InChI Key: DXOYQVHGIODESM-MFYAFOOZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(11R,12S)-EET is an 11,12-EET in which the epoxy moiety has 11R,12S-configuration. It has a role as a rat metabolite. It is a conjugate acid of an (11R,12S)-EET(1-). It is an enantiomer of an (11S,12R)-EET.

Scientific Research Applications

Overview

The specific applications of 11R,12S-EpETrE in scientific research appear to be limited based on the available literature. The relevant research primarily discusses broader scientific concepts and methodologies that may indirectly relate to the study of 11R,12S-EpETrE or similar compounds.

Related Research

  • Atomic Interferometry : Kasevich and Chu (1991) explore atomic interferometry using stimulated Raman transitions, a technique that could be applicable in the precise measurement and analysis of molecular structures, potentially including 11R,12S-EpETrE. (Kasevich & Chu, 1991)

  • Electron Paramagnetic Resonance in Dermatology : Płonka (2009) discusses the use of electron paramagnetic resonance in skin and hair research. This method could be relevant for studying the effects of various compounds, such as 11R,12S-EpETrE, on biological tissues. (Płonka, 2009)

  • Synthesis of Radio-labelled Compounds : Roslin et al. (2017) present a method for the synthesis of 11C-labelled ureas, which might be applicable in labeling and studying the behavior of molecules like 11R,12S-EpETrE in biological systems. (Roslin et al., 2017)

properties

CAS RN

87173-81-7

Product Name

11R,12S-EpETrE

Molecular Formula

C20H32O3

Molecular Weight

320.5 g/mol

IUPAC Name

(5Z,8Z)-10-[(2R,3S)-3-[(Z)-oct-2-enyl]oxiran-2-yl]deca-5,8-dienoic acid

InChI

InChI=1S/C20H32O3/c1-2-3-4-5-9-12-15-18-19(23-18)16-13-10-7-6-8-11-14-17-20(21)22/h6,8-10,12-13,18-19H,2-5,7,11,14-17H2,1H3,(H,21,22)/b8-6-,12-9-,13-10-/t18-,19+/m0/s1

InChI Key

DXOYQVHGIODESM-MFYAFOOZSA-N

Isomeric SMILES

CCCCC/C=C\C[C@H]1[C@H](O1)C/C=C\C/C=C\CCCC(=O)O

SMILES

CCCCCC=CCC1C(O1)CC=CCC=CCCCC(=O)O

Canonical SMILES

CCCCCC=CCC1C(O1)CC=CCC=CCCCC(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
11R,12S-EpETrE
Reactant of Route 2
11R,12S-EpETrE
Reactant of Route 3
11R,12S-EpETrE
Reactant of Route 4
11R,12S-EpETrE
Reactant of Route 5
Reactant of Route 5
11R,12S-EpETrE
Reactant of Route 6
Reactant of Route 6
11R,12S-EpETrE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.